(2E)-2-cyano-3-(3-methoxyphenyl)-N-(4-methoxyphenyl)acrylamide
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Overview
Description
(2E)-2-cyano-3-(3-methoxyphenyl)-N-(4-methoxyphenyl)acrylamide is an organic compound characterized by its unique structure, which includes a cyano group, methoxyphenyl groups, and an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-3-(3-methoxyphenyl)-N-(4-methoxyphenyl)acrylamide typically involves the reaction of 3-methoxybenzaldehyde with 4-methoxyaniline in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired acrylamide compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially incorporating continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-3-(3-methoxyphenyl)-N-(4-methoxyphenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
(2E)-2-cyano-3-(3-methoxyphenyl)-N-(4-methoxyphenyl)acrylamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2E)-2-cyano-3-(3-methoxyphenyl)-N-(4-methoxyphenyl)acrylamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyano group and methoxyphenyl groups play crucial roles in binding to these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-cyano-3-(4-methoxyphenyl)-N-(3-methoxyphenyl)acrylamide
- (2E)-2-cyano-3-(3,4-dimethoxyphenyl)-N-phenylacrylamide
Uniqueness
(2E)-2-cyano-3-(3-methoxyphenyl)-N-(4-methoxyphenyl)acrylamide is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(E)-2-cyano-3-(3-methoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-22-16-8-6-15(7-9-16)20-18(21)14(12-19)10-13-4-3-5-17(11-13)23-2/h3-11H,1-2H3,(H,20,21)/b14-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWCWVOFHDTWHEZ-GXDHUFHOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=CC=C2)OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC(=CC=C2)OC)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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